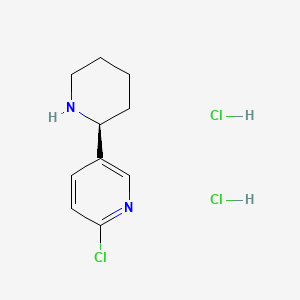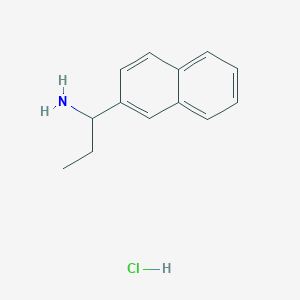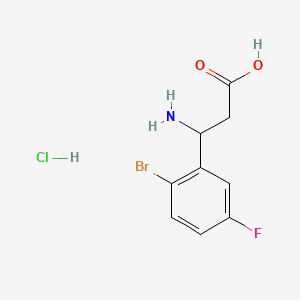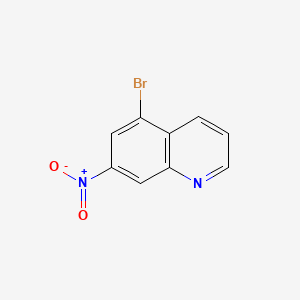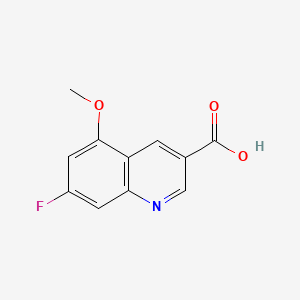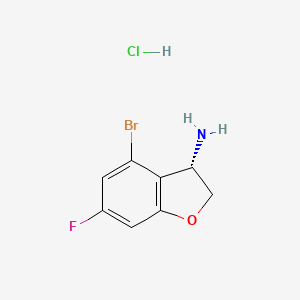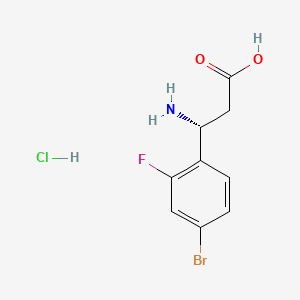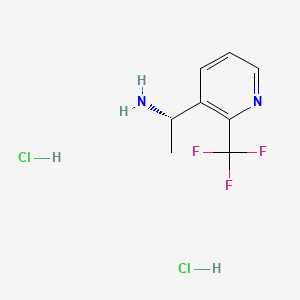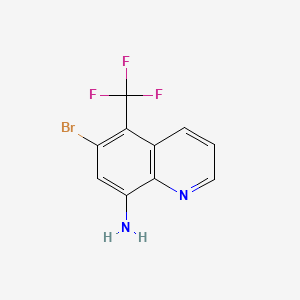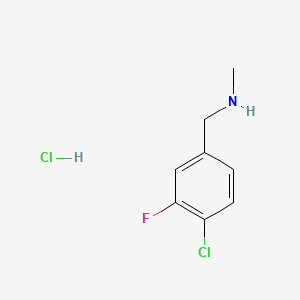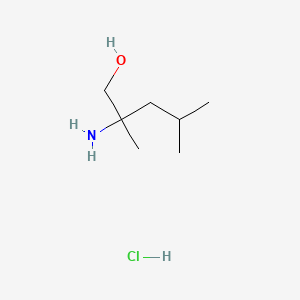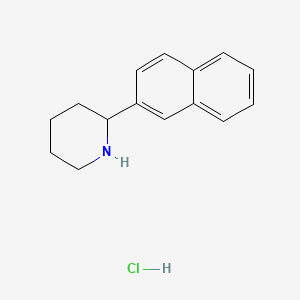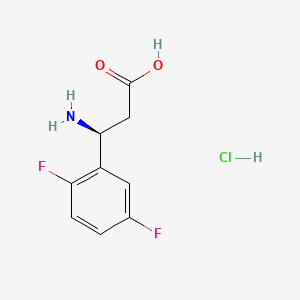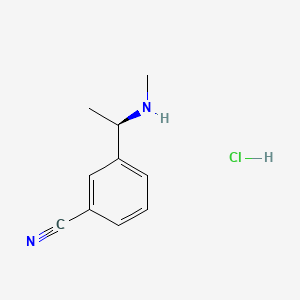
(R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its potential use in the development of pharmaceuticals due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the intermediate, 3-(1-(Methylamino)ethyl)benzonitrile.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-3-(1-(Methylamino)ethyl)benzonitrile is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Using metal-supported catalysts such as nickel or palladium to achieve selective hydrogenation.
Solvent Selection: Employing solvents like ethanol or methanol to facilitate the reaction.
Purification: Utilizing crystallization or chromatography techniques to purify the final product.
化学反応の分析
Types of Reactions
®-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or other derivatives using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Oxidation: Formation of nitrile oxides or other oxidized derivatives.
Reduction: Production of primary or secondary amines.
Substitution: Generation of substituted benzonitrile derivatives.
科学的研究の応用
®-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the preparation of complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets and potential as a drug candidate.
Industrial Applications: Utilized in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of ®-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors or other protein targets.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
類似化合物との比較
Similar Compounds
(S)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride: The enantiomer of the compound with different biological activity.
3-(1-(Methylamino)ethyl)benzonitrile: The non-chiral form of the compound.
Benzonitrile Derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
®-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity. This makes it a valuable compound for developing enantioselective pharmaceuticals and studying chiral interactions in biological systems.
特性
IUPAC Name |
3-[(1R)-1-(methylamino)ethyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-8(12-2)10-5-3-4-9(6-10)7-11;/h3-6,8,12H,1-2H3;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWPFNLGEDXNES-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)C#N)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
